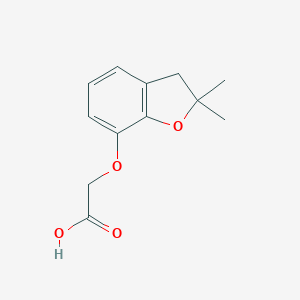

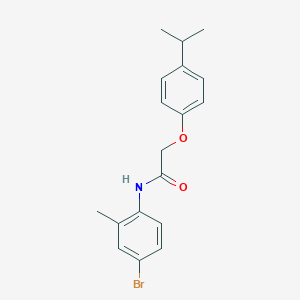

Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

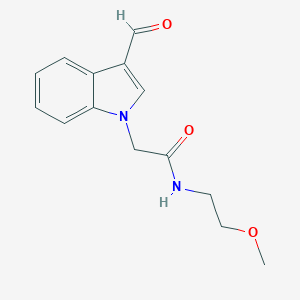

Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate, also known as DPI, is a synthetic compound used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. DPI has been extensively studied for its potential applications in cancer research, neurobiology, and immunology.

Wirkmechanismus

Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate inhibits PKC by binding to the enzyme's regulatory domain, preventing its activation by diacylglycerol (DAG) and Ca2+. This results in the inhibition of downstream signaling pathways that are critical for cell proliferation and survival. Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has also been shown to inhibit the activity of other enzymes, including phospholipase A2 and cyclooxygenase-2, which are involved in inflammation and tumorigenesis.

Biochemische Und Physiologische Effekte

Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In the brain, Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has been shown to regulate neurotransmitter release and synaptic plasticity by modulating the activity of ion channels and neurotransmitter receptors. Additionally, Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has been shown to inhibit the production of inflammatory cytokines and chemokines in immune cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate in lab experiments is its high potency and selectivity for PKC. It is also relatively easy to synthesize and has a long shelf life. However, Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has some limitations, including its potential toxicity and non-specific effects on other enzymes. It is important to use appropriate controls and concentrations when using Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate in lab experiments to ensure accurate results.

Zukünftige Richtungen

There are several future directions for research on Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate. Another area of interest is the investigation of the role of PKC in other cellular processes, such as autophagy and DNA damage response. Additionally, the potential use of Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate as a therapeutic agent for cancer and other diseases is an area of ongoing research.

Wissenschaftliche Forschungsanwendungen

Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has been used extensively in scientific research to study the role of PKC in various cellular processes. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in several cancer cell lines, including breast, prostate, and lung cancer. Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has also been used to study the role of PKC in regulating neurotransmitter release and synaptic plasticity in the brain. Additionally, Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has been used to investigate the role of PKC in regulating the immune response and inflammation.

Eigenschaften

CAS-Nummer |

7710-44-3 |

|---|---|

Produktname |

Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate |

Molekularformel |

C13H11NO5 |

Molekulargewicht |

261.23 g/mol |

IUPAC-Name |

dimethyl 3-phenyl-1,2-oxazole-4,5-dicarboxylate |

InChI |

InChI=1S/C13H11NO5/c1-17-12(15)9-10(8-6-4-3-5-7-8)14-19-11(9)13(16)18-2/h3-7H,1-2H3 |

InChI-Schlüssel |

BMFIBMLGDMNPHC-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(ON=C1C2=CC=CC=C2)C(=O)OC |

Kanonische SMILES |

COC(=O)C1=C(ON=C1C2=CC=CC=C2)C(=O)OC |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

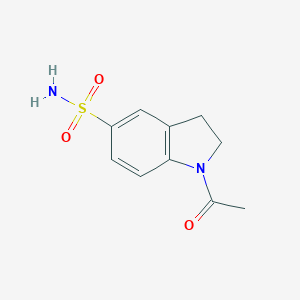

![5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184741.png)

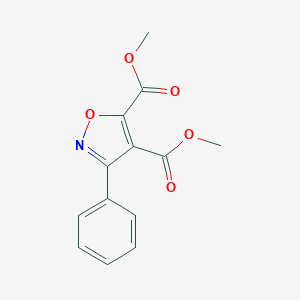

![2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde](/img/structure/B184744.png)

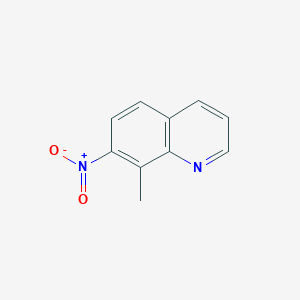

![2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B184748.png)

![N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B184754.png)

![2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide](/img/structure/B184756.png)

![4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B184759.png)